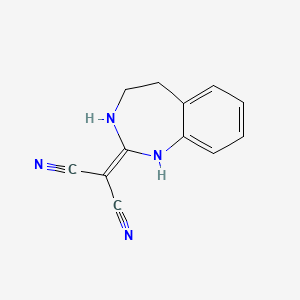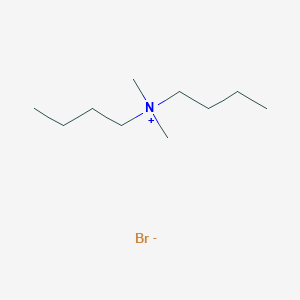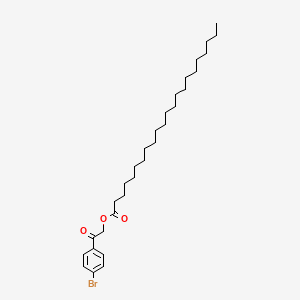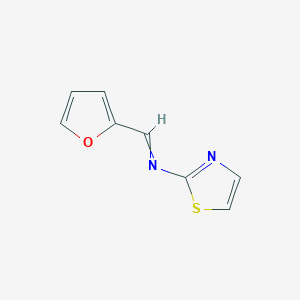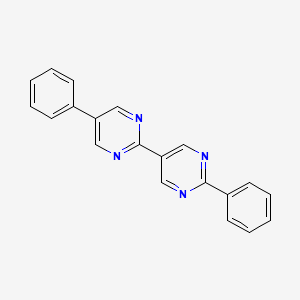
2',5-Diphenyl-2,5'-bipyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5-Diphenyl-2,5’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines It is characterized by the presence of two phenyl groups attached to a bipyrimidine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-Diphenyl-2,5’-bipyrimidine typically involves the coupling of pyrimidine derivatives with phenyl groups. One common method is the reaction of 2,5-dibromopyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2’,5-Diphenyl-2,5’-bipyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 2’,5-Diphenyl-2,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bipyrimidine core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bipyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-bipyrimidine derivatives.
Substitution: Various substituted bipyrimidine derivatives depending on the reagents used.
科学研究应用
2’,5-Diphenyl-2,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2’,5-Diphenyl-2,5’-bipyrimidine involves its interaction with molecular targets through its bipyrimidine core and phenyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
相似化合物的比较
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in the formation of metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyrimidine: Similar to 2’,5-Diphenyl-2,5’-bipyrimidine but without the phenyl groups, used in the synthesis of coordination compounds.
Uniqueness: 2’,5-Diphenyl-2,5’-bipyrimidine is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. The phenyl groups also provide additional sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
属性
CAS 编号 |
122774-09-8 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-phenyl-5-(5-phenylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-21-20(22-12-17)18-13-23-19(24-14-18)16-9-5-2-6-10-16/h1-14H |
InChI 键 |
APPJDYQWQTWKIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CN=C(N=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
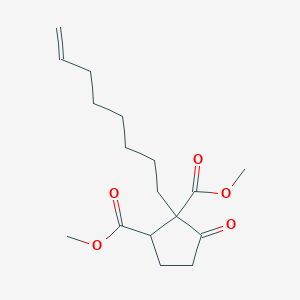

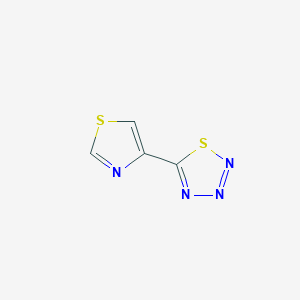
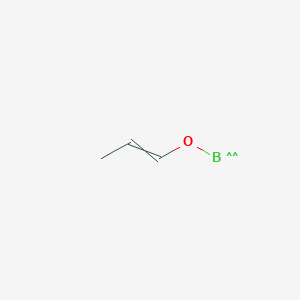
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)

